molecular formula C9H10N2O2 B3039464 Methyl Benzylidenecarbazate CAS No. 1086250-01-2

Methyl Benzylidenecarbazate

Cat. No. B3039464
CAS RN: 1086250-01-2
M. Wt: 178.19 g/mol
InChI Key: YUOINGYJYUCXIW-YFHOEESVSA-N
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Description

Methyl 2-[(E)-phenylmethylidene]-1-hydrazinecarboxylate, or M2-PHMC, is a compound composed of a methyl group, an E-phenylmethylidene group, and a 1-hydrazinecarboxylate group. It is a colorless solid with a melting point of 95°C and a boiling point of 156°C. M2-PHMC has a wide range of applications in scientific research, including synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

Synthesis of Benzaldehyde Derivatives

Methyl 2-[(E)-phenylmethylidene]-1-hydrazinecarboxylate has been utilized in the synthesis of substituted benzaldehyde N-[(E)-phenylmethylidene]hydrazones. These compounds were synthesized through the reaction of substituted tert-butyl 2-(phenylmethylidene)-1-hydrazinecarboxylates with gaseous HCl in various solvents, yielding good results. The structure of these compounds was investigated using 1H-NMR, IR, and MS spectra (Obreza & Urleb, 2002).

Antimicrobial and Antituberculosis Activity

A study involved the synthesis of novel compounds using microwave irradiation method, which included derivatives of methyl 2-[(E)-phenylmethylidene]-1-hydrazinecarboxylate. These compounds were evaluated for their in-vitro antimicrobial, antimalarial, and anti-tuberculosis activity. The results indicated potent activity against specific bacterial strains, and a molecular docking study validated these experimental results (Prajapati et al., 2019).

Potential as Mcl-1 Antagonists

In another research, derivatives of methyl 2-[(E)-phenylmethylidene]-1-hydrazinecarboxylate were synthesized and characterized. The study also performed theoretical calculations and molecular docking to predict their potential as Mcl-1 antagonists, indicating moderate binding efficiency (Bhat et al., 2019).

Mediated Oxidative Cyclization

Methyl 2-[(E)-phenylmethylidene]-1-hydrazinecarboxylate derivatives have been utilized in oxidative cyclization reactions. This research explored the reaction of these derivatives with iron(III) chloride to afford various triazole derivatives, contributing to the field of synthetic chemistry (Ali et al., 1997).

Antitumor Activity

In the field of pharmacology, certain derivatives of methyl 2-[(E)-phenylmethylidene]-1-hydrazinecarboxylate have been synthesized and evaluated for their antitumor activity. These compounds showed promise against specific cancer cell lines, contributing to the ongoing research for effective cancer treatments (Gomha et al., 2015).

Antihypertensive α-Blocking Agents

Research has also been conducted on the synthesis and reactions of thiosemicarbazides and Schiff bases derived from methyl 2-[(E)-phenylmethylidene]-1-hydrazinecarboxylate, which exhibited good antihypertensive α-blocking activity (Abdel-Wahab et al., 2008).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-[(E)-phenylmethylidene]-1-hydrazinecarboxylate involves the condensation of hydrazinecarboxylic acid with benzaldehyde followed by esterification with methyl alcohol.", "Starting Materials": [ "Hydrazinecarboxylic acid", "Benzaldehyde", "Methyl alcohol" ], "Reaction": [ "Step 1: Condensation of hydrazinecarboxylic acid with benzaldehyde in the presence of a catalyst to form 2-[(E)-phenylmethylidene]-1-hydrazinecarboxylic acid.", "Step 2: Esterification of 2-[(E)-phenylmethylidene]-1-hydrazinecarboxylic acid with methyl alcohol in the presence of a catalyst to form methyl 2-[(E)-phenylmethylidene]-1-hydrazinecarboxylate." ] }

CAS RN

1086250-01-2

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

methyl N-[(Z)-benzylideneamino]carbamate

InChI

InChI=1S/C9H10N2O2/c1-13-9(12)11-10-7-8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12)/b10-7-

InChI Key

YUOINGYJYUCXIW-YFHOEESVSA-N

Isomeric SMILES

COC(=O)N/N=C\C1=CC=CC=C1

SMILES

COC(=O)NN=CC1=CC=CC=C1

Canonical SMILES

COC(=O)NN=CC1=CC=CC=C1

solubility

15.2 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl Benzylidenecarbazate
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Methyl Benzylidenecarbazate
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Methyl Benzylidenecarbazate
Reactant of Route 4
Methyl Benzylidenecarbazate

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